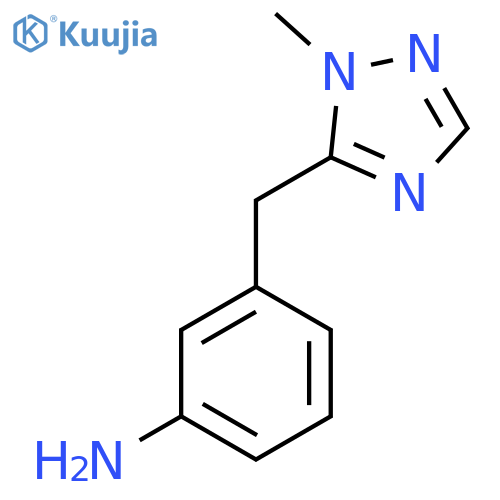Cas no 1480853-99-3 (3-(1-methyl-1H-1,2,4-triazol-5-yl)methylaniline)

1480853-99-3 structure
商品名:3-(1-methyl-1H-1,2,4-triazol-5-yl)methylaniline
3-(1-methyl-1H-1,2,4-triazol-5-yl)methylaniline 化学的及び物理的性質
名前と識別子
-
- 3-(1-methyl-1H-1,2,4-triazol-5-yl)methylaniline
- 3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline
- 1480853-99-3
- 3-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline
- CS-0284159
- EN300-1077422
-
- インチ: 1S/C10H12N4/c1-14-10(12-7-13-14)6-8-3-2-4-9(11)5-8/h2-5,7H,6,11H2,1H3
- InChIKey: BIMVEOLAMDXHFD-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(CC2C=CC=C(C=2)N)=NC=N1
計算された属性
- せいみつぶんしりょう: 188.106196400g/mol
- どういたいしつりょう: 188.106196400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 56.7Ų
3-(1-methyl-1H-1,2,4-triazol-5-yl)methylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1077422-0.5g |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline |
1480853-99-3 | 95% | 0.5g |
$1207.0 | 2023-10-28 | |
| Enamine | EN300-1077422-0.25g |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline |
1480853-99-3 | 95% | 0.25g |
$1156.0 | 2023-10-28 | |
| Enamine | EN300-1077422-0.05g |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline |
1480853-99-3 | 95% | 0.05g |
$1056.0 | 2023-10-28 | |
| Enamine | EN300-1077422-5.0g |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline |
1480853-99-3 | 5g |
$3645.0 | 2023-06-10 | ||
| Enamine | EN300-1077422-1.0g |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline |
1480853-99-3 | 1g |
$1256.0 | 2023-06-10 | ||
| Enamine | EN300-1077422-2.5g |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline |
1480853-99-3 | 95% | 2.5g |
$2464.0 | 2023-10-28 | |
| Enamine | EN300-1077422-10.0g |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline |
1480853-99-3 | 10g |
$5405.0 | 2023-06-10 | ||
| Enamine | EN300-1077422-10g |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline |
1480853-99-3 | 95% | 10g |
$5405.0 | 2023-10-28 | |
| Enamine | EN300-1077422-0.1g |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline |
1480853-99-3 | 95% | 0.1g |
$1106.0 | 2023-10-28 | |
| Enamine | EN300-1077422-1g |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline |
1480853-99-3 | 95% | 1g |
$1256.0 | 2023-10-28 |
3-(1-methyl-1H-1,2,4-triazol-5-yl)methylaniline 関連文献
-
2. Tunable N-doped hollow carbon spheres induced by an ionic liquid for energy storage applications†Juan Du,Lei Liu,Haixia Wu,Haijun Lv Mater. Chem. Front., 2021,5, 843-850
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
1480853-99-3 (3-(1-methyl-1H-1,2,4-triazol-5-yl)methylaniline) 関連製品
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
